molecular formula C10H11BrINO B14904011 3-Bromo-4-iodo-N-isopropylbenzamide

3-Bromo-4-iodo-N-isopropylbenzamide

Cat. No.: B14904011
M. Wt: 368.01 g/mol
InChI Key: BXJSWCVFWRPLIT-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-N-isopropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with an isopropyl group and an amide functional group

Preparation Methods

The synthesis of 3-Bromo-4-iodo-N-isopropylbenzamide typically involves the following steps:

    Bromination and Iodination: The starting material, N-isopropylbenzamide, undergoes bromination and iodination reactions to introduce the bromine and iodine atoms at the desired positions on the benzene ring.

    Reaction Conditions: These halogenation reactions are usually carried out under controlled conditions using reagents such as bromine and iodine, along with appropriate catalysts and solvents.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-Bromo-4-iodo-N-isopropylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carboxylic acids.

    Coupling Reactions: The presence of halogen atoms makes this compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Scientific Research Applications

3-Bromo-4-iodo-N-isopropylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodo-N-isopropylbenzamide depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to specific proteins or enzymes, affecting their activity and leading to a desired biological response. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

3-Bromo-4-iodo-N-isopropylbenzamide can be compared with other similar compounds, such as:

    3-Bromo-4-fluoro-N-isopropylbenzamide: This compound has a fluorine atom instead of iodine, which can lead to different reactivity and applications.

    4-Bromo-N-isopropylbenzamide:

    3-Bromo-4-chloro-N-isopropylbenzamide: Contains a chlorine atom instead of iodine, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which can provide distinct reactivity patterns and make it suitable for specific synthetic and research applications.

Properties

Molecular Formula

C10H11BrINO

Molecular Weight

368.01 g/mol

IUPAC Name

3-bromo-4-iodo-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H11BrINO/c1-6(2)13-10(14)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3,(H,13,14)

InChI Key

BXJSWCVFWRPLIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)I)Br

Origin of Product

United States

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